molecular formula C20H23N3O2 B7184546 N-cyclopropyl-1-(1-methyl-5-phenylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide

N-cyclopropyl-1-(1-methyl-5-phenylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B7184546
M. Wt: 337.4 g/mol
InChI Key: XIZRONIPGDMVRM-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1-methyl-5-phenylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a cyclopropyl group, a pyrrole ring, and a pyrrolidine ring

Properties

IUPAC Name

N-cyclopropyl-1-(1-methyl-5-phenylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22-16(14-6-3-2-4-7-14)11-12-18(22)20(25)23-13-5-8-17(23)19(24)21-15-9-10-15/h2-4,6-7,11-12,15,17H,5,8-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZRONIPGDMVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)N2CCCC2C(=O)NC3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(1-methyl-5-phenylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrole and pyrrolidine intermediates separately, followed by their coupling through a series of reactions.

    Synthesis of Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Synthesis of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or by cyclization of amino acids.

    Coupling Reaction: The final step involves coupling the pyrrole and pyrrolidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1-methyl-5-phenylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrole rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-cyclopropyl-1-(1-methyl-5-phenylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1-methyl-5-phenylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(1-methyl-5-phenylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • Pyrrolidine-2,5-dione derivatives

Uniqueness

This compound is unique due to its combination of a cyclopropyl group, a pyrrole ring, and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the cyclopropyl group may enhance the compound’s stability and binding affinity to certain targets.

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